

SAMS Peptide Radioactive Kinase Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: *SAMS Peptide*

Cat. No.: *B612538*

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Introduction

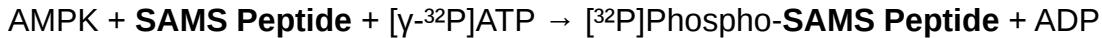
The AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a metabolic master switch.^[1] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy balance.^[2] The **SAMS peptide**, a synthetic peptide derived from the phosphorylation site of acetyl-CoA carboxylase (ACC), is a highly specific and efficient substrate for AMPK.^{[1][3]} The sequence of the **SAMS peptide** is HMRSAMSGLHLVKRR.^{[2][3][4]} This makes it an invaluable tool for studying AMPK activity.^[3] The radioactive kinase assay using the **SAMS peptide** provides a sensitive and reliable method to quantify AMPK activity, which is instrumental in basic research and for screening potential therapeutic modulators of AMPK.^{[3][5]}

This document provides detailed application notes and protocols for performing the **SAMS peptide** radioactive kinase assay.

Principle of the Assay

The **SAMS peptide** radioactive kinase assay is a radiometric method that measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to the **SAMS peptide**, catalyzed by AMPK.^{[2][5][6]} The most commonly used radiolabeled ATP is [γ -³²P]ATP or [γ -³³P]ATP, where the terminal phosphate is radioactive.^{[2][7]}

The reaction is as follows:



The reaction is initiated by the addition of the radiolabeled ATP and is allowed to proceed for a defined period. Subsequently, the reaction is terminated, and the radiolabeled phospho-**SAMS peptide** is separated from the unreacted $[\gamma-^{32}\text{P}]\text{ATP}$. This separation is typically achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the positively charged **SAMS peptide**.^{[1][2]} Unincorporated $[\gamma-^{32}\text{P}]\text{ATP}$ is then washed away. The amount of radioactivity incorporated into the **SAMS peptide**, which is directly proportional to the AMPK activity, is quantified using a scintillation counter or a phosphorimager.^{[1][2][5]}

Applications

- Determination of AMPK activity: Directly measure the enzymatic activity of purified or immunoprecipitated AMPK.
- Enzyme kinetics: Determine kinetic parameters such as K_m and V_{max} for both the **SAMS peptide** and ATP.
- Inhibitor screening: Screen compound libraries to identify potential inhibitors or activators of AMPK for drug discovery.
- Signal transduction studies: Investigate the regulation of AMPK activity by upstream kinases and signaling molecules.

Quantitative Data Summary

The following table summarizes typical quantitative data and reaction conditions for the **SAMS peptide** radioactive kinase assay. These values may require optimization depending on the specific experimental setup, including the source and purity of the enzyme.

Parameter	Typical Value/Range	Notes
SAMS Peptide Concentration	20 - 200 μ M	The concentration should ideally be around the K_m value for optimal sensitivity. The reported K_m for SAMS peptide is approximately 15.68 μ M to 26.67 μ M in some studies. [8]
ATP Concentration	100 - 500 μ M	Should be close to the K_m of AMPK for ATP to ensure the reaction is sensitive to inhibitors. The reported K_m for ATP is around 25.27 μ M to 26.04 μ M. [8]
$[\gamma\text{-}^{32}\text{P}]$ ATP or $[\gamma\text{-}^{33}\text{P}]$ ATP	1 - 10 μ Ci per reaction	The specific activity of the radiolabeled ATP will influence the signal strength.
AMPK Concentration	10 - 100 mU per assay	The amount of enzyme should be adjusted to ensure the reaction is in the linear range with respect to time and enzyme concentration. [1]
AMP Concentration	200 - 500 μ M	AMP is an allosteric activator of AMPK and is often included in the reaction buffer to ensure maximal activity.
Incubation Temperature	30 - 37 $^{\circ}$ C	30 $^{\circ}$ C is a commonly used temperature. [1] [2]
Incubation Time	10 - 30 minutes	The incubation time should be within the linear range of the kinase reaction to ensure accurate measurement of the initial velocity. [2] [9]

Reaction Volume 25 - 50 μ L

The final reaction volume can be adjusted based on the experimental format (e.g., microfuge tubes or multi-well plates).[2]

Experimental Protocols

Materials and Reagents

- **SAMS Peptide:** (Sequence: HMRSAMSGLHLVKRR)[2][3][4]
- Active AMPK enzyme: Recombinant or purified from a biological source.
- [γ -³²P]ATP or [γ -³³P]ATP: Specific activity of 3000 Ci/mmol is commonly used.[1]
- Unlabeled ATP
- Kinase Assay Buffer (5X): 125 mM HEPES, pH 7.4, 62.5 mM MgCl₂, 12.5 mM DTT, 2.5 mM AMP.
- P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.[1]
- Wash Buffer: 0.75% or 1% Phosphoric Acid.[1][9]
- Acetone[1][9]
- Scintillation Vials
- Scintillation Cocktail
- Microcentrifuge tubes or 96-well plates
- Pipettes and tips
- Incubator
- Scintillation counter or Phosphorimager

Step-by-Step Protocol

1. Preparation of Reagents:

- Kinase Assay Buffer (1X): Dilute the 5X stock to 1X with sterile distilled water.
- ATP Mix (10X): Prepare a solution containing both unlabeled ATP and [γ -³²P]ATP or [γ -³³P]ATP in 1X Kinase Assay Buffer. The final concentration of unlabeled ATP in the reaction should be 100-500 μ M, and the radioactivity should be 1-10 μ Ci per reaction.
- **SAMS Peptide** Stock Solution: Dissolve the **SAMS peptide** in sterile distilled water to a stock concentration of 1-10 mM.
- AMPK Enzyme Dilution: Dilute the active AMPK enzyme in 1X Kinase Assay Buffer to a concentration that will yield a final amount of 10-100 mU per reaction. Keep the enzyme on ice.

2. Kinase Reaction Setup:

- Set up the reactions in microcentrifuge tubes or a 96-well plate on ice.
- For each reaction, prepare a master mix containing the 1X Kinase Assay Buffer, **SAMS peptide**, and any inhibitors or activators being tested.
- Add the diluted AMPK enzyme to the master mix.
- Include appropriate controls:
 - No enzyme control: To determine the background signal.
 - No substrate control: To ensure the radioactivity is incorporated into the peptide.
 - Positive and negative controls: If screening for modulators.

3. Initiation of the Kinase Reaction:

- Initiate the reaction by adding the 10X ATP Mix to each tube or well.
- Mix gently by pipetting.

4. Incubation:

- Incubate the reactions at 30°C for 15-30 minutes.[\[2\]](#) Ensure the incubation time is within the linear range of the assay.

5. Termination of the Reaction:

- Stop the reaction by spotting 20-35 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.[\[1\]](#)[\[2\]](#)

6. Washing the P81 Papers:

- Immediately after spotting, drop the P81 papers into a beaker containing at least 150 mL of 0.75% or 1% phosphoric acid.[\[1\]](#)[\[9\]](#)
- Wash the papers three to four times with fresh phosphoric acid for 5-10 minutes each time with gentle agitation.[\[1\]](#)[\[9\]](#) This step is crucial to remove the unincorporated radiolabeled ATP.
- Perform a final wash with acetone for 2-5 minutes to facilitate drying.[\[1\]](#)[\[9\]](#)

7. Quantification of Radioactivity:

- Allow the P81 papers to air dry completely.
- Place each dried paper square into a scintillation vial.
- Add 3-5 mL of scintillation cocktail to each vial.[\[1\]](#)[\[9\]](#)
- Measure the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.

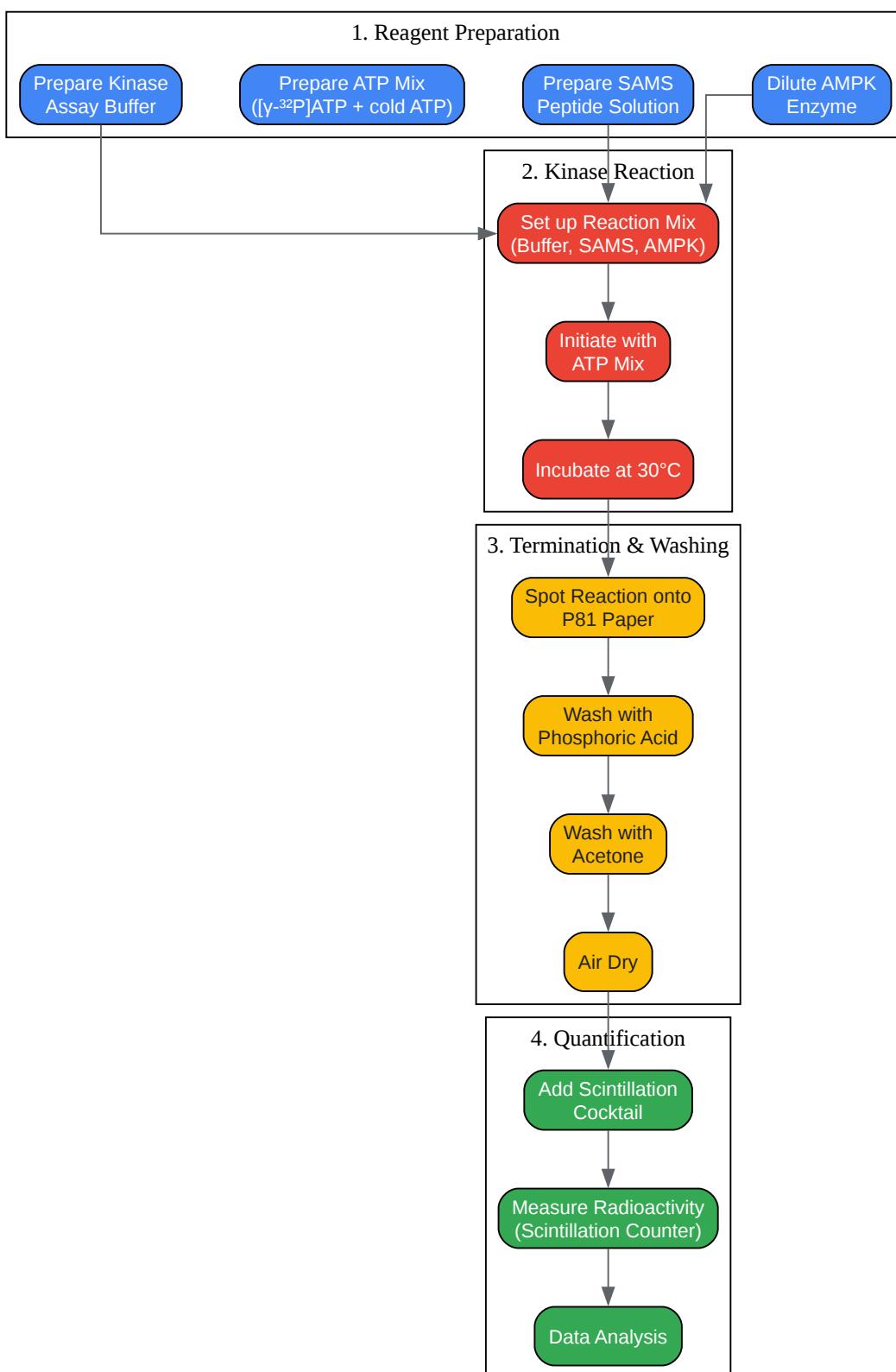
8. Data Analysis:

- Subtract the average CPM from the "no enzyme" control (background) from all other samples.

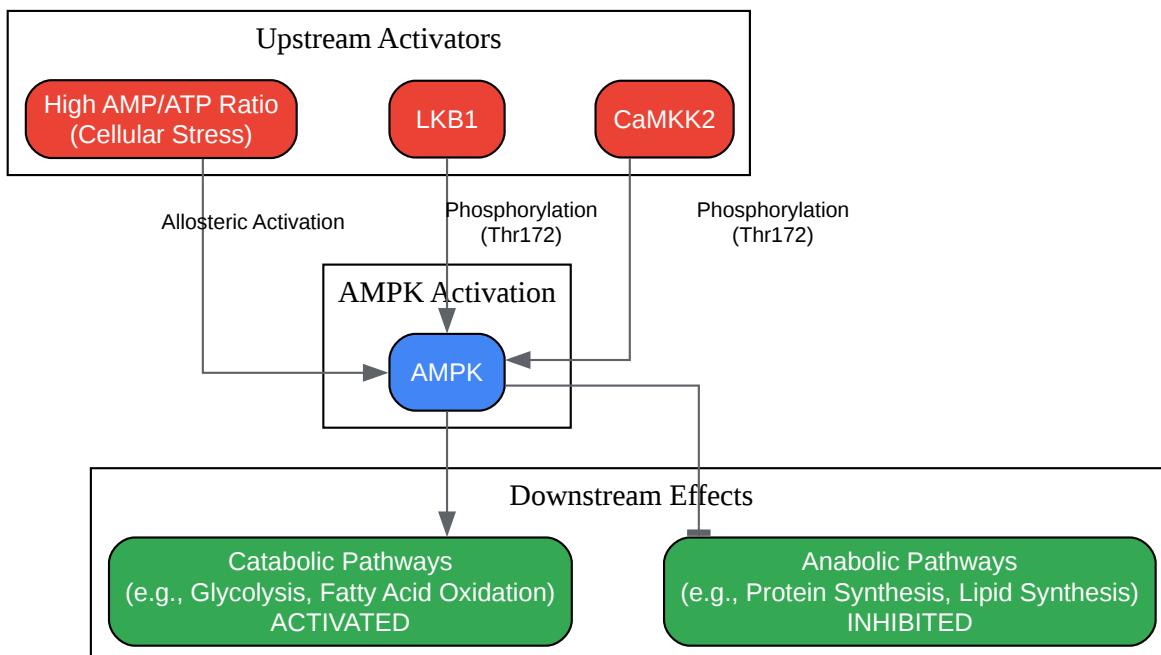
- Calculate the specific activity of the AMPK enzyme or the percent inhibition/activation for compound screening.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant signaling pathway involving AMPK.

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Caption: Workflow of the **SAMS Peptide** Radioactive Kinase Assay.



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Caption: Simplified AMPK Signaling Pathway.

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